

Application Notes and Protocols for CJ-2360 in Murine Models

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Compound of Interest

Compound Name: CJ-2360

Cat. No.: B15580166

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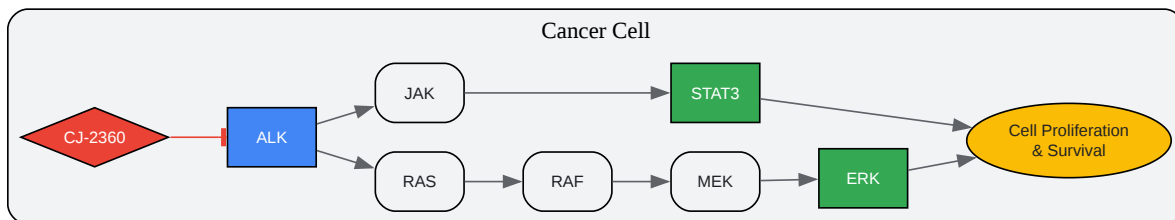
These application notes provide detailed protocols for the preclinical evaluation of **CJ-2360**, a potent and orally active anaplastic lymphoma kinase (ALK) inhibitor, in mouse models. The following information is based on the study by Chen et al. (2020) and is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic experiments.

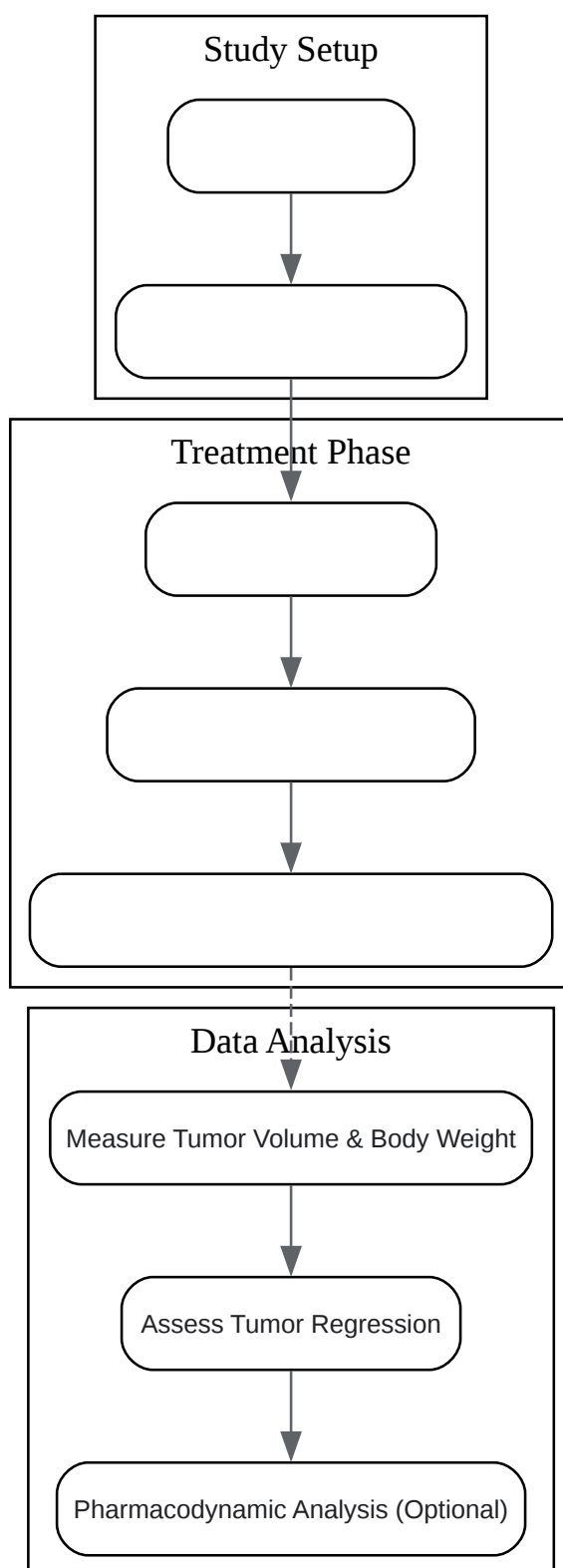
Mechanism of Action

CJ-2360 is a small-molecule inhibitor targeting anaplastic lymphoma kinase (ALK) and several of its clinically identified mutants.[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth and survival of cancer cells.[3] **CJ-2360** exerts its therapeutic effect by inhibiting the phosphorylation of ALK and its downstream signaling components, including ERK and STAT3, thereby suppressing tumor cell proliferation.[4]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of **CJ-2360**.





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References

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